molecular formula C₂₄H₂₄N₄O₆ B1140125 [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 40789-35-3

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No. B1140125
CAS RN: 40789-35-3
M. Wt: 464.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to the one , typically involves multi-step chemical reactions that may include nucleophilic substitution, cyclization, and condensation steps. A synthesis route might start from readily available precursors through tandem oxidative aminocarbonylation reactions or Ugi reactions followed by further functional group transformations (Gabriele et al., 2006; Sañudo et al., 2006).

Molecular Structure Analysis

Triazine derivatives are known for their planar structures, with various substituents influencing the overall molecular geometry. X-ray diffraction (XRD) analysis often reveals the planarity of the triazine ring and the spatial arrangement of substituents, which can impact the molecule's reactivity and interaction capabilities (Fun et al., 2011).

Scientific Research Applications

Antiviral Activity

A study explored the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, including compounds related to “[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate”. These compounds exhibited inhibitory effects on the replication of ortho- and paramyxoviruses. Certain derivatives demonstrated specific inhibitory activities against viruses like the influenza A virus and the respiratory syncytial virus, suggesting their potential as antiviral agents (Golankiewicz et al., 1995).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of 1,2,4-triazine, a core component of “[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate”, for antimicrobial activities. Compounds with modifications in the triazine structure were found to exhibit good or moderate activities against various bacterial strains, indicating their potential as antimicrobial agents (Bektaş et al., 2007), (Demirbaş et al., 2010).

Herbicide Development

Compounds structurally related to “[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate” have been studied for their use as herbicides. For instance, triflusulfuron-methyl, a compound with a similar structural framework, has been reported for its selective herbicidal properties in crops like sugar beets, demonstrating the potential utility of such compounds in agricultural practices (Wittenbach et al., 1994).

properties

IUPAC Name

[(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRGHFUGJXDEX-LEAGNCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

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